Doranidazole
Overview
Description
Doranidazole, also known as PR-350, is a hypoxic radiosensitizer derived from 2-nitroimidazole. It is designed to reduce neurotoxicity due to its inability to cross the blood-brain barrier. This compound has shown promising potential in enhancing the effects of radiation therapy, particularly under hypoxic conditions, which are commonly found in various types of tumors .
Preparation Methods
The synthesis of doranidazole involves several steps, starting with the preparation of the 2-nitroimidazole core. The synthetic route typically includes the following steps:
Alkylation: The attachment of an alkyl group to the imidazole ring.
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
Doranidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced under hypoxic conditions, which is crucial for its radiosensitizing effect.
Substitution: The hydroxyl groups in the alkyl chain can participate in substitution reactions.
Oxidation: The compound can undergo oxidation, although this is less common in its typical applications.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions but generally involve modifications to the nitroimidazole core or the alkyl chain .
Scientific Research Applications
Doranidazole has a wide range of applications in scientific research:
Chemistry: Used as a radiosensitizer in studies involving radiation chemistry.
Biology: Investigated for its effects on hypoxic cells and its potential to enhance the efficacy of radiation therapy.
Medicine: Undergoing clinical trials for its use in treating various cancers, including pancreatic and glioblastoma, by enhancing the effects of radiation therapy.
Mechanism of Action
Doranidazole exerts its effects by enhancing the sensitivity of hypoxic cells to radiation. Under low oxygen conditions, the nitro group of this compound is reduced, leading to the formation of reactive intermediates that damage cellular components, particularly DNA. This enhances the cytotoxic effects of radiation on hypoxic tumor cells, which are typically more resistant to radiation therapy .
Comparison with Similar Compounds
Doranidazole is unique among radiosensitizers due to its specific design to avoid crossing the blood-brain barrier, reducing neurotoxicity. Similar compounds include:
Metronidazole: Another nitroimidazole used as an antibiotic and radiosensitizer, but with a different toxicity profile.
Misonidazole: A radiosensitizer with a similar mechanism of action but higher neurotoxicity.
Etanidazole: A radiosensitizer with improved pharmacokinetics compared to misonidazole but still associated with neurotoxicity .
This compound’s unique properties make it a valuable compound in the development of safer and more effective radiosensitizers for cancer therapy.
Properties
IUPAC Name |
(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIITXXIVUIXYMI-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048817 | |
Record name | Doranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149838-23-3, 161903-10-2 | |
Record name | Doranidazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PR-69 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doranidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17304 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PR-69 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DORANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.